
(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
Pyrrolidine is a cyclic secondary amine, which is a key structural motif in many natural and synthetic compounds . It’s used in the development of a new class of ionic liquid crystals (ILCs) using pyrrolidinium cation .
Synthesis Analysis
The synthesis of pyrrolidinium-based ionic liquid crystals involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces the pyrrolinium moiety that serves as the polar head of the mesogens .Molecular Structure Analysis
The pyrrolidine ring is fully saturated and has a high charge density associated with low charge distribution . This leads to the high melting temperature of the materials due to strong ionic interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolidinium-based ionic liquid crystals include the metal-free direct C–H functionalization of pyrrolidine and the N-alkylation of the resulting pyrroline .Physical And Chemical Properties Analysis
Pyrrolidine derivatives have higher electrochemical stability . They can stabilize numerous mesophases over a wide thermal range including room temperature .Applications De Recherche Scientifique
Organic Synthesis Building Block
(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride: is a valuable building block in organic synthesis. It is particularly useful in the activation of ketones and aldehydes towards nucleophilic addition . This compound can also promote aldol condensation of ketones and aldehydes by forming enamines, which are crucial intermediates in the synthesis of various organic compounds .
Enantioselective Catalysis
The chiral nature of (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride makes it an excellent candidate for use in enantioselective catalysis. It can be used to induce chirality in the synthesis of asymmetric molecules, which is a critical aspect of pharmaceutical drug development .
Metal-Organic Frameworks (MOFs)
Chiral pyrrolidine derivatives, including (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride , can be functionalized into MOFs. These frameworks have a crystalline structure that can be designed and tuned for specific applications, such as heterogeneous catalysis or mimicking biological systems .
Covalent-Organic Frameworks (COFs)
Similar to MOFs, COFs can incorporate chiral pyrrolidine derivatives to create novel materials with a variety of applications. These materials are used in research areas ranging from gas storage and separation to catalysis and drug delivery .
Synthesis of Natural Products
The compound can be used in the synthesis of natural products, such as plakoridines A and B. These pyrrolidine natural products have been prepared using synthetic sequences modeled on biogenetic theories, where key transformations involve a ‘Mannich/Michael/internal-redox’ cascade .
Pharmaceutical Research
In pharmaceutical research, (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride can be used to study the interaction of drugs with biological systems. Its role as a building block in synthesizing complex molecules allows researchers to explore new therapeutic agents and their mechanisms of action .
Propriétés
IUPAC Name |
(2S)-2-[methoxy(diphenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2-7,9-12,17,19H,8,13-14H2,1H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZYFSWELMXRE-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)
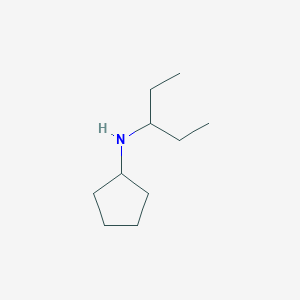
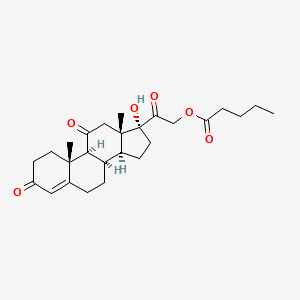
![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)
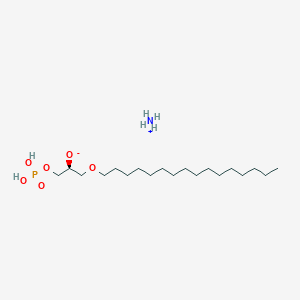
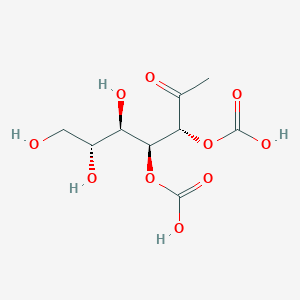
![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)
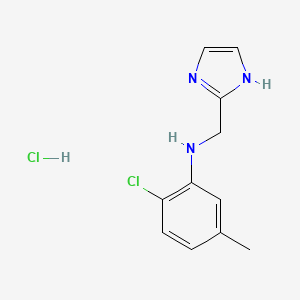


![N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1460131.png)
![1-Methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1460134.png)
![(2S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1460136.png)
![5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1460137.png)